3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride
Description
Molecular Geometry and Crystallographic Analysis
Molecular Architecture
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride (C₆H₁₀Cl₂N₂O₂S) consists of a β-amino acid backbone substituted with a thiazole heterocycle at the β-carbon (Figure 1). The thiazole ring (C₃H₃NS) introduces aromaticity, while the propanoic acid moiety (CH₂CH(NH₃⁺)COO⁻) contributes to zwitterionic character. The dihydrochloride form arises from protonation of the amino group and association with two chloride counterions.
Key Structural Features:
- Thiazole core : Planar five-membered ring with bond lengths of 1.71 Å (C–S) and 1.30 Å (C=N).
- Chirality : The β-carbon serves as a stereogenic center, with the (3R) and (3S) enantiomers exhibiting distinct crystallographic packing.
- Hydrogen bonding : N–H···Cl⁻ (2.89–3.12 Å) and O–H···O (2.67 Å) interactions stabilize the lattice.
Computational Crystallography:
While experimental single-crystal data remain limited, density functional theory (DFT) models predict a monoclinic space group (P2₁/c) with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.83 Å, and β = 102.5°. The dihedral angle between the thiazole ring and propanoic acid chain is 68.3°, minimizing steric hindrance.
Properties
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRTQUJTPGTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under controlled conditions. One common method includes the reaction of 2-aminothiazole with β-alanine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification through recrystallization and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is . The compound features a thiazole ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables it to participate in various organic reactions, such as oxidation and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Converts thiazole ring to dihydrothiazole derivatives | Sodium borohydride |
| Substitution | Produces alkylated or acylated derivatives | Alkyl halides |
The compound exhibits significant biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of thiazole demonstrate substantial antibacterial activity against various strains. A study found that compounds similar to 3-Amino-3-(thiazol-2-yl)propanoic acid effectively inhibited bacterial growth by disrupting enzyme functions essential for bacterial survival .
- Anticancer Activity : The anticancer potential of thiazole derivatives has been explored extensively. These compounds inhibit specific enzymes crucial for cancer cell proliferation. For instance, related thiazole derivatives have been shown to induce multipolar mitotic spindles in cancer cells, leading to apoptosis .
- Neuroprotective Effects : Studies have highlighted the neuroprotective properties of thiazole derivatives. In vitro tests demonstrated that these compounds could reduce oxidative stress in neuronal cell lines, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Neuroprotective Activity
In a study evaluating the neuroprotective effects of this compound, treatment significantly reduced apoptosis in PC12 cells exposed to hydrogen peroxide-induced oxidative stress. The results indicated a protective effect comparable to established neuroprotective agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of various thiazole derivatives against common bacterial strains. The results showed that certain derivatives exhibited potent antibacterial effects, making them promising candidates for antibiotic development .
Mechanism of Action
The mechanism of action of 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride | C₆H₁₀Cl₂N₂O₂S | 245.13 | Thiazole ring, propanoic acid, dihydrochloride salt |
| (2S)-2-Amino-6-(dimethylamino)hexanoic acid dihydrochloride | C₈H₂₀Cl₂N₂O₂ | 247.17 | Hexanoic acid chain, dimethylamino group, chiral center |
| 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride | C₆H₈ClNO₂S | 193.65 | Thiophene ring, methyl substitution, carboxylic acid |
| 3-Amino-3-(thiazol-2-yl)butanoic acid | C₇H₁₀N₂O₂S | 186.23 | Thiazole ring, butanoic acid (longer chain) |
| 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride | C₁₅H₂₄Cl₂N₂O₂ | 347.27 | Benzyl and cyclopropylamino substituents, branched structure |
Key Observations :
- The butanoic acid analog (C₇H₁₀N₂O₂S) adds a methylene group, which may increase steric bulk and alter binding kinetics .
- Heterocyclic Rings: The thiazole ring (N,S-heterocycle) in the target compound differs from the thiophene (S-only) in 4-amino-3-methylthiophene-2-carboxylic acid. Thiazole’s nitrogen may enhance hydrogen-bonding interactions in biological systems compared to thiophene’s purely aromatic character .
- Substituent Effects: The dimethylamino group in the hexanoic acid derivative introduces a basic tertiary amine, increasing solubility in acidic conditions, while the cyclopropylamino-benzyl group in C₁₅H₂₄Cl₂N₂O₂ adds hydrophobicity and conformational rigidity .
Functional and Application Differences
- Biological Activity: Thiazole-containing compounds like the target molecule are often explored for antimicrobial or antiviral activity due to the ring’s ability to mimic natural substrates. In contrast, thiophene derivatives (e.g., 4-amino-3-methylthiophene-2-carboxylic acid) are more commonly associated with materials science or metabolic pathway modulation .
- Solubility and Stability: Dihydrochloride salts (e.g., target compound and C₁₅H₂₄Cl₂N₂O₂) generally exhibit higher aqueous solubility than non-salt forms. However, the hexanoic acid derivative’s higher molecular weight (247.17 g/mol) may reduce diffusion rates across membranes compared to the propanoic acid analog .
Research Implications
- Drug Design: The target compound’s thiazole-propanoic acid scaffold offers a balance of rigidity and solubility, making it a versatile intermediate for protease inhibitors or kinase-targeted therapies. In contrast, the hexanoic acid derivative’s extended chain may better accommodate hydrophobic binding pockets in enzymes .
Biological Activity
3-Amino-3-(thiazol-2-yl)propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring and an amino acid backbone, which contributes to its biological activity. Its chemical structure can be represented as follows:
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole moieties exhibit antimicrobial activities. For instance, 3-amino-3-(thiazol-2-yl)propanoic acid has been evaluated for its efficacy against various bacterial strains. A study indicated that derivatives of thiazole possess significant antibacterial properties, making them potential candidates for antibiotic development .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, a related thiazole derivative was shown to inhibit HSET (KIFC1), leading to the induction of multipolar mitotic spindles in cancer cells, which can trigger cell death .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of thiazole derivatives. In vitro tests demonstrated that certain compounds could reduce oxidative stress in neuronal cell lines, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. For instance, certain derivatives showed IC50 values indicating potent inhibition .
- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its neuroprotective effects .
- Antimicrobial Action : The thiazole ring enhances binding affinity to bacterial enzymes, disrupting their function and leading to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Anticancer | Induction of multipolar spindles | |
| Neuroprotective | Reduction of oxidative stress | |
| Enzyme Inhibition | AChE inhibitor |
Case Study: Neuroprotective Activity
In a study evaluating the neuroprotective effects of 3-amino-3-(thiazol-2-yl)propanoic acid, it was found that treatment with this compound significantly reduced apoptosis in PC12 cells exposed to H₂O₂-induced oxidative stress. The results indicated a protective effect comparable to established neuroprotective agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-3-(thiazol-2-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, reduction, and acid hydrolysis. For example, intermediates like thiazole derivatives are reacted with α-keto acids or esters under reflux conditions (e.g., ethanol, 2–3 hours). Reduction steps may use NaBH3CN in methanol (0°C to room temperature, 85–90% yield), followed by HCl-mediated hydrolysis to form the dihydrochloride salt . Key variables include temperature control during reduction and stoichiometric ratios of reagents to minimize side products.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the propanoic acid backbone and thiazole substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid O–H stretches at ~2500–3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity (>95%). X-ray crystallography, as demonstrated in thiazole-containing analogs, resolves stereochemistry and crystal packing .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to the compound’s hygroscopic and irritant properties. Work in a fume hood to avoid inhalation of hydrochloride vapors. Storage should be in airtight containers at 2–8°C, with desiccants to prevent moisture absorption. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the thiazole substituent influence the compound’s biological activity, particularly in neurotransmitter receptor modulation?
- Methodological Answer : The thiazole ring’s electron-rich sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with receptor active sites. For example, analogs like (S)-3-amino-3-(4-ethylphenyl)propanoic acid hydrochloride show affinity for GABAA receptors, modulating neuronal excitability. Structure-activity relationship (SAR) studies recommend substituting the thiazole’s 2-position with halogens (e.g., Cl, F) to enhance binding specificity .
Q. How can researchers resolve contradictions in bioassay data between enantiomeric forms of this compound?
- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers for individual testing. For instance, the (S)-enantiomer of 3-amino-3-(4-ethylphenyl)propanoic acid exhibits 10-fold higher receptor affinity than the (R)-form. Contradictions in IC50 values may arise from impurities in stereochemical synthesis; optical rotation measurements and circular dichroism (CD) verify enantiomeric purity .
Q. What challenges arise in scaling up the chiral synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Asymmetric synthesis via catalytic methods (e.g., Rh-catalyzed hydrogenation) often suffers from low enantiomeric excess (ee) at scale. Optimizing ligand-to-catalyst ratios (e.g., 1.2:1) and using chiral auxiliaries (e.g., Evans oxazolidinones) improve ee to >98%. Continuous-flow reactors enhance reproducibility by maintaining precise temperature and pressure control .
Q. How do substituents on the phenyl ring (e.g., Br, F) affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., Br, F) activate the phenyl ring for Suzuki-Miyaura couplings. For example, 3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid reacts with boronic acids in Pd(PPh3)4-catalyzed reactions (80°C, 12 hours) to yield biaryl derivatives. Steric hindrance from ortho-substituents requires longer reaction times or microwave-assisted heating .
Q. What considerations are critical when designing in vitro vs. in vivo studies for this compound?
- Methodological Answer : In vitro studies require solubility optimization in PBS (pH 7.4) or DMSO (<0.1% v/v), validated by dynamic light scattering (DLS). For in vivo pharmacokinetics, consider the dihydrochloride form’s higher aqueous solubility (≥50 mg/mL) but monitor renal clearance rates due to potential chloride ion overload. Metabolite profiling via LC-MS/MS identifies degradation products .
Notes
- Methodological Rigor : Emphasis on peer-reviewed synthesis protocols and analytical validation from journals (e.g., Acta Crystallographica) and reputable suppliers (e.g., Thermo Scientific).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
